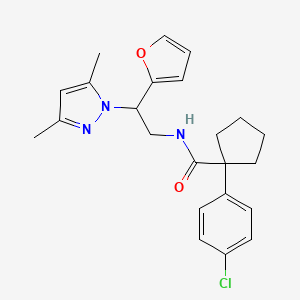
1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H26ClN3O2 and its molecular weight is 411.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclopentanecarboxamide is a synthetic derivative that incorporates a pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H16ClN7 with a molecular weight of approximately 353.81 g/mol. The structure includes a cyclopentanecarboxamide backbone, a chlorophenyl group, and a furan ring attached to a pyrazole moiety.
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. A study highlighted that pyrazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to the one have shown IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.39 µM to 49.85 µM against different cancer cell lines including HCT116 and A549 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazole derivative | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| Pyrazole derivative | A549 | 26 | Apoptosis induction |
| Pyrazole derivative | MCF-7 | 1.88 ± 0.11 | Cell cycle arrest |
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory effects. They act by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2. This activity is crucial in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The presence of the pyrazole moiety has been linked to antimicrobial properties against various pathogens, including bacteria and fungi. The compound's effectiveness against specific strains could be attributed to its ability to disrupt microbial cell walls or inhibit key metabolic pathways .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer potential of various pyrazole derivatives, including the compound in focus. It was found that specific modifications to the structure enhanced potency against colorectal carcinoma cell lines.
- Inflammation Models : In vivo studies demonstrated that administering the compound led to reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Many pyrazole derivatives function as inhibitors of kinases involved in cancer progression.
- Apoptosis Induction : They can trigger programmed cell death in cancer cells, thereby inhibiting tumor growth.
- Cytokine Modulation : By regulating cytokine levels, these compounds can mitigate inflammatory responses.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-16-14-17(2)27(26-16)20(21-6-5-13-29-21)15-25-22(28)23(11-3-4-12-23)18-7-9-19(24)10-8-18/h5-10,13-14,20H,3-4,11-12,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJCMFDTMQLBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













